N,N'-[2-(Phenylsulfanyl)propane-1,3-diyl]bis(2-ethylbutanamide)
Description
N,N’-[2-(Phenylsulfanyl)propane-1,3-diyl]bis(2-ethylbutanamide) is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a phenylsulfanyl group attached to a propane backbone, with two ethylbutanamide groups extending from it. The presence of these functional groups imparts specific chemical reactivity and potential utility in diverse applications.
Properties
CAS No. |
61796-89-2 |
|---|---|
Molecular Formula |
C21H34N2O2S |
Molecular Weight |
378.6 g/mol |
IUPAC Name |
2-ethyl-N-[3-(2-ethylbutanoylamino)-2-phenylsulfanylpropyl]butanamide |
InChI |
InChI=1S/C21H34N2O2S/c1-5-16(6-2)20(24)22-14-19(26-18-12-10-9-11-13-18)15-23-21(25)17(7-3)8-4/h9-13,16-17,19H,5-8,14-15H2,1-4H3,(H,22,24)(H,23,25) |
InChI Key |
FBDIEUZXGGBXKK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)C(=O)NCC(CNC(=O)C(CC)CC)SC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-[2-(Phenylsulfanyl)propane-1,3-diyl]bis(2-ethylbutanamide) typically involves multi-step organic reactions. One common method includes the reaction of 2-(phenylsulfanyl)propane-1,3-diol with 2-ethylbutanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting intermediate is then treated with ammonia or an amine to form the final bisamide product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N,N’-[2-(Phenylsulfanyl)propane-1,3-diyl]bis(2-ethylbutanamide) can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The amide groups can be reduced to amines using reducing agents such as lithium aluminum hydride.
Substitution: The phenylsulfanyl group can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nucleophiles such as alkyl halides, thiols
Major Products Formed
Oxidation: Formation of sulfone derivatives
Reduction: Formation of amine derivatives
Substitution: Formation of substituted phenyl derivatives
Scientific Research Applications
N,N’-[2-(Phenylsulfanyl)propane-1,3-diyl]bis(2-ethylbutanamide) has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N,N’-[2-(Phenylsulfanyl)propane-1,3-diyl]bis(2-ethylbutanamide) involves its interaction with specific molecular targets. The phenylsulfanyl group can interact with thiol-containing enzymes, potentially inhibiting their activity. The amide groups may also participate in hydrogen bonding with biological macromolecules, affecting their structure and function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- N,N’-Bis(3-aminopropyl)-1,3-propanediamine
- N,N’-Bis(2-hydroxyethyl)ethylenediamine
- N,N’-Bis(2-ethylhexyl)phthalate
Uniqueness
N,N’-[2-(Phenylsulfanyl)propane-1,3-diyl]bis(2-ethylbutanamide) is unique due to the presence of the phenylsulfanyl group, which imparts distinct chemical reactivity compared to other bisamide compounds
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